molecular formula C12H16BrNO B1446926 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine CAS No. 1458653-19-4

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Cat. No. B1446926
CAS RN: 1458653-19-4
M. Wt: 270.17 g/mol
InChI Key: VZXOEVHZFRHIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine” is a chemical compound belonging to the azetidine family. It has a molecular weight of 270.17 g/mol. The IUPAC name for this compound is 3-((3,5-dimethylphenoxy)methyl)azetidine .


Molecular Structure Analysis

The InChI code for “3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine” is 1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

For safety information and potential hazards associated with “3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8-3-11(4-9(2)12(8)13)15-7-10-5-14-6-10/h3-4,10,14H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOEVHZFRHIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Synthesis routes and methods I

Procedure details

tert-Butyl 3-((4-bromo-3,5-dimethylphenoxy)methyl)azetidine-1-carboxylate (900 mg) and trifluoroacetic acid (0.3 mL) are dissolved in dichloromethane (40 mL). The reaction mixture is stirred at 0° C. for 6 hours, diluted with a saturated aqueous solution of NaHCO3, dried (MgSO4) and concentrated to give the title compound. Yield: 400 mg.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (3.9 g, 6.32 mmol) is dissolved in 30 mL of dichloromethane and stirred at 0° C. Trifluoroacetic acid (1.45 g, 12.64 mmol) is added and the reaction mixture is stirred at 0° C. for 6 h. 15 mL of saturated aqueous NaHCO3 is added, the organic phase is separated, dried over sodium sulfate and concentrated under vacuum to give the title compound (Yield: 1.30 g).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine
Reactant of Route 6
3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.